molecular formula C16H12O2 B047962 2-Ethylanthraquinone CAS No. 84-51-5

2-Ethylanthraquinone

Cat. No. B047962
CAS RN: 84-51-5
M. Wt: 236.26 g/mol
InChI Key: SJEBAWHUJDUKQK-UHFFFAOYSA-N
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Description

2-Ethylanthraquinone is a chemical compound used in the industrial production of hydrogen peroxide and other anthraquinone derivatives. It serves as a vital intermediate in the anthraquinone process, a method for producing hydrogen peroxide, and has various applications in the synthesis of dyes, pigments, and other functional materials.

Synthesis Analysis

2-Ethylanthraquinone can be synthesized from 2-(4′-ethylbenzoyl) benzoic acid through a dehydration reaction facilitated by solid acid catalysts, with H-Beta zeolite modified by dilute HNO3 solution showing high catalytic performances, achieving a 96.7% yield under optimal conditions (Renshun Xu et al., 2006). Another method involves using stannum powder and hydrochloric acid for the deoxidization of 2-ethylanthraquinone, optimizing various conditions to achieve a high yield of 2-ethylanthrone (Yan Wei-wei, 2006).

Molecular Structure Analysis

The molecular structure of 2-ethylanthraquinone is characterized by an anthraquinone core with an ethyl group at the 2-position, impacting its chemical and physical properties significantly. The structure facilitates its role in the synthesis of hydrogen peroxide through its cyclical reduction and oxidation in the anthraquinone process.

Chemical Reactions and Properties

2-Ethylanthraquinone undergoes various chemical reactions, including catalytic hydrogenation to produce hydrogen peroxide. Its electrochemical reduction is feasible in a two-phase system, showing that the initial reduction product on lead cathode material is the sodium salt of the hydroquinone, indicating its solubility and reactivity differences in organic and aqueous phases (R. Knarr et al., 1992).

Physical Properties Analysis

The solubility of 2-ethylanthraquinone in various solvents and its thermodynamic behavior are critical for its applications in industrial processes. Its solubility and the effects of different solvents on this property have been extensively studied, revealing that the dissolution process is endothermic and entropy-driven (Bai Hongxin et al., 2019).

Chemical Properties Analysis

The hydrogenation of 2-ethylanthraquinone and its degradation behavior on various catalysts highlights its chemical stability and reactivity. The process of hydrogenation to 2-ethylanthrahydroquinone and further to other derivatives has been explored, showing different catalysts' efficiency and the formation of by-products during degradation, which is crucial for optimizing industrial applications (A. Drelinkiewicz & Anna Waksmundzka-Góra, 2006).

Scientific Research Applications

  • Catalysts Used: Metals, alloys, bimetallic composites, and supported metal catalysts with structural modifications . Results:
  • The replacement of conventional catalysts by metal and metal alloy–supported catalysts significantly enhanced catalytic performance .
  • Catalysts Used: Pd/polyaniline as catalysts for the process . Results:
  • Effective in preventing infections and used in healthcare products, especially during the COVID-19 pandemic for disinfectant formulations .

Catalytic Hydrogenation Efficiency Improvement

  • In Situ Synthesized Pd Catalyst: Employing an in situ synthesized Pd catalyst with an egg–shell structure to catalyze the hydrogenation in a fixed bed .
  • Optimization of Parameters: Investigating the effects of residence time, gas to liquid phase ratio, reaction temperature, and Pd loading amounts on the yield and hydrogenation efficiency . Results:
  • The optimized conditions led to a yield of 35.5% and a hydrogenation efficiency of 6.6 g L−1, with a maximum space-time yield value reaching 567.5 g H2O2 g Pd−1 h−1, which is much higher than previously reported results .
  • Oxidation Reaction: Utilizing hydrogen peroxide as an oxidant in the presence of UV light or a catalyst to generate hydroxyl radicals for the degradation of pollutants . Results:
  • AOPs have shown to be effective in degrading a wide range of organic and inorganic contaminants, leading to cleaner water and reduced environmental impact .
  • Disinfectant Formulation: Incorporating hydrogen peroxide into formulations for sanitizers and disinfectants . Results:
  • These products have been crucial, especially during the COVID-19 pandemic, for maintaining hygiene and preventing the spread of the virus .
  • Bleaching Process: Applying hydrogen peroxide during the manufacturing process to whiten and brighten textiles and paper products . Results:
  • The use of hydrogen peroxide leads to less environmental pollution compared to traditional bleaching methods and improves the quality of the final products .
  • Chemical Synthesis: Reacting 2-Ethylanthraquinone with other chemicals to produce desired organic compounds . Results:
  • This application has led to the development of new dyes with specific properties and pharmaceuticals with potential therapeutic effects .
  • Photoreaction Studies: Using 2-Ethylanthraquinone to study the mechanisms of photoreactions and the effects of various wavelengths of light . Results:
  • These studies contribute to a deeper understanding of photochemical processes, which can be applied in the development of new photoreactive materials .

Safety And Hazards

2-Ethylanthraquinone may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The hydrogenation of 2-ethylanthraquinone using metals, alloy, bimetallic composite, and supported metal catalyst with the structural modifications has been incorporated for the production of hydrogen peroxide . The comprehensive comparison reveals that the supported metal catalysts required lesser catalyst amount, produced lower AQ decay, and provided higher catalyst activity and selectivity . Furthermore, the replacement of conventional catalysts by metal and metal alloy–supported catalyst rises as a hydrogenation trend, enhancing by several times the catalytic performance .

properties

IUPAC Name

2-ethylanthracene-9,10-dione
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InChI

InChI=1S/C16H12O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h3-9H,2H2,1H3
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InChI Key

SJEBAWHUJDUKQK-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
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Molecular Formula

C16H12O2
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DSSTOX Substance ID

DTXSID5044994
Record name 2-Ethylanthraquinone
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Molecular Weight

236.26 g/mol
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Physical Description

Dry Powder; Pellets or Large Crystals, Yellow microcrystalline powder; [Acros Organics MSDS]
Record name 9,10-Anthracenedione, 2-ethyl-
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Vapor Pressure

0.00000102 [mmHg]
Record name 2-Ethylanthraquinone
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Product Name

2-Ethylanthraquinone

CAS RN

84-51-5
Record name 2-Ethylanthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,210
Citations
A Drelinkiewicz, M Hasik, M Kloc - Catalysis letters, 2000 - Springer
… Catalytic hydrogenation of 2-ethylanthraquinone (eAQ) is the key reaction in the anthraquinone method of H2O2 production [1,2] (scheme 1). However, 2-ethylanthrahydroquinone (…
Number of citations: 101 link.springer.com
A Drelinkiewicz, A Waksmundzka-Góra - Journal of Molecular Catalysis A …, 2006 - Elsevier
The hydrogenation of 2-ethylanthraquinone (eAQ) was performed over alumina, silica and carbon supported palladium catalysts. Present research is concentrated on the process of …
Number of citations: 53 www.sciencedirect.com
Y Zhang, Z Pan, N Wang, L Wang - Molecular Catalysis, 2021 - Elsevier
… P123 was calcined in an inert atmosphere and the carbon-modified SBA-15 thus obtained was used as the support of Pd catalyst for the hydrogenation of 2-ethylanthraquinone (EAQ). …
Number of citations: 13 www.sciencedirect.com
A Drelinkiewicz, R Laitinen, R Kangas… - Applied Catalysis A …, 2005 - Elsevier
The effect of water and NaOH was studied on the hydrogenation of 2-ethylanthraquinone (eAQ) over alumina supported 2% Pd/Al 2 O 3 -A and 1.2% Pd/Al 2 O 3 -B catalysts. The …
Number of citations: 51 www.sciencedirect.com
R Hong, Y He, J Feng, D Li - AIChE Journal, 2017 - Wiley Online Library
… 0.25) catalysts supported on γ‐Al 2 O 3 have been prepared by co‐impregnation and calcination‐reduction, and subsequently employed in the hydrogenation of 2‐ethylanthraquinone—…
Number of citations: 32 aiche.onlinelibrary.wiley.com
Y Han, Z He, S Wang, W Li, J Zhang - Catalysis Science & Technology, 2015 - pubs.rsc.org
In this study, single-crystal Pd nanocrystals with exposed (100) and (111) facets were prepared and their catalytic performance were compared in 2-ethylanthraquinone hydrogenation …
Number of citations: 38 pubs.rsc.org
J Zhang, K Gao, S Wang, W Li, Y Han - RSC advances, 2017 - pubs.rsc.org
… of an anthraquinone derivative (typically 2-ethylanthraquinone) is the most popular route for commercial scale production of H 2 O 2 . Specifically, 2-ethylanthraquinone (2-EAQ) in an …
Number of citations: 37 pubs.rsc.org
K Holley, WE Acree Jr, MH Abraham - Physics and Chemistry of …, 2011 - Taylor & Francis
… In this study, solubilities of 2-ethylanthraquinone were measured at 25C in several alkane, alcohol and … are used to calculate the Abraham solute descriptors for 2-ethylanthraquinone. …
Number of citations: 36 www.tandfonline.com
G Xu, Y Liang, F Chen - Journal of Molecular Catalysis A: Chemical, 2016 - Elsevier
… We report a photocatalytic process for H 2 O 2 synthesis by using 2-ethylanthraquinone (EAQ) as photocatalyst. H 2 EAQ (or HEAQ radical dot ) was in-situ produced by photocatalytic …
Number of citations: 18 www.sciencedirect.com
B Liu, M Qiao, JF Deng, K Fan, X Zhang, B Zong - Journal of Catalysis, 2001 - Elsevier
… novel skeletal Ni catalyst, prepared by alkali leaching of a Ni–Al alloy obtained by the rapid quenching technique, exhibited higher selectivity in hydrogenation of 2-ethylanthraquinone …
Number of citations: 56 www.sciencedirect.com

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